3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite
Description
Properties
CAS No. |
676998-39-3 |
|---|---|
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methylquinolin-1-ium;nitrite |
InChI |
InChI=1S/C16H13ClN.HNO2/c1-18-11-14(12-6-8-15(17)9-7-12)10-13-4-2-3-5-16(13)18;2-1-3/h2-11H,1H3;(H,2,3)/q+1;/p-1 |
InChI Key |
XGTRLEOCKGIUSS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)C3=CC=C(C=C3)Cl.N(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Skraup Synthesis
Aniline reacts with glycerol, sulfuric acid, and a dehydrogenation agent (e.g., nitrobenzene) under thermal conditions to form quinoline. This method is scalable but may require optimization for regioselectivity.
| Reagents/Conditions | Yield | Notes |
|---|---|---|
| Aniline, glycerol, H₂SO₄, C₆H₅NO₂, Δ | ~50–70% | Quinoline yield varies with reaction time and temperature. |
Combes Quinoline Synthesis
Arylamines condense with β-diketones under acidic conditions to form substituted quinolines. This method offers better regioselectivity for functionalized derivatives.
| Reagents/Conditions | Yield | Notes |
|---|---|---|
| Arylamine, β-diketone, H₂SO₄, reflux | ~60–80% | Substituted quinolines form via cyclodehydration. |
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl substituent is introduced via electrophilic aromatic substitution (EAS) or coupling reactions .
Direct Chlorination
Quinoline undergoes chlorination at the C3 position using chlorinating agents like POCl₃ or Cl₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃).
| Reagents/Conditions | Yield | Notes |
|---|---|---|
| Quinoline, POCl₃, AlCl₃, 80–100°C | ~50–60% | C3-chlorinated quinoline forms. |
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between 3-bromoquinoline and 4-chlorophenylboronic acid enables direct introduction of the aryl group.
| Reagents/Conditions | Yield | Notes |
|---|---|---|
| 3-Bromoquinoline, Pd(PPh₃)₄, 4-ClC₆H₄B(OH)₂, Na₂CO₃, DME/H₂O, 80°C | ~70–85% | Regioselectivity at C3 position achieved. |
Methylation to Form the Quaternary Ammonium Salt
Quaternization of the quinoline nitrogen is achieved via alkylation with methylating agents.
Methylation with Methyl Iodide
3-Chloro-4-phenylquinoline reacts with methyl iodide in a polar aprotic solvent (e.g., DMF) under reflux to form the quaternary ammonium iodide intermediate.
| Reagents/Conditions | Yield | Notes |
|---|---|---|
| 3-Chloro-4-(4-chlorophenyl)quinoline, CH₃I, DMF, 60–80°C | ~80–90% | Quaternization proceeds via SN2 mechanism. |
Counterion Exchange
The iodide intermediate undergoes anion exchange with silver nitrite (AgNO₂) to yield the nitrite salt.
| Reagents/Conditions | Yield | Notes |
|---|---|---|
| Quaternary iodide, AgNO₂, H₂O/acetone, 0–5°C | ~70–80% | Silver iodide precipitates; nitrite salt crystallizes. |
Alternative Synthetic Routes
Multicomponent Reactions
tert-Butyl nitrite acts as a N1 synthon in a three-component reaction involving quinolines, isoquinolines, and styrenes. This method enables simultaneous C–N bond formation.
| Reagents/Conditions | Yield | Notes |
|---|---|---|
| Quinoline, styrene, t-BuONO, Cu catalyst, 80°C | ~60–75% | Sequential C–N bond formations form fused quinolinium structures. |
Cyclization Strategies
1H-2-Benzopyran-1,4-dione reacts with 4-(4-chlorophenyl)cyclohexanecarbaldehyde to form intermediates that rearrange to the target compound under acidic conditions.
| Reagents/Conditions | Yield | Notes |
|---|---|---|
| 1H-2-Benzopyran-1,4-dione, 4-(4-ClC₆H₄)cyclohexanecarbaldehyde, HCl, 40°C | ~76% | Internal rearrangement yields the quinoline derivative. |
Key Challenges and Optimizations
- Regioselectivity : Chlorination at C3 requires careful control of reaction conditions to avoid over-chlorination or side reactions.
- Quaternization Efficiency : Polar aprotic solvents (e.g., DMF) enhance methyl iodide’s nucleophilicity, improving quaternization yields.
- Nitrite Stability : Silver nitrite is a strong oxidant; reactions must be conducted at low temperatures to minimize decomposition.
Summary of Preparation Pathways
| Step | Method | Yield | Key Reagents/Conditions |
|---|---|---|---|
| 1. Quinoline synthesis | Skraup/Combes | 50–80% | Aniline, glycerol, H₂SO₄, C₆H₅NO₂ |
| 2. Chlorophenyl introduction | Suzuki coupling | 70–85% | Pd(PPh₃)₄, 4-ClC₆H₄B(OH)₂, Na₂CO₃ |
| 3. Methylation | Alkylation with CH₃I | 80–90% | DMF, 60–80°C |
| 4. Nitrite exchange | AgNO₂-mediated anion exchange | 70–80% | H₂O/acetone, 0–5°C |
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrite group to an amine group.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Quinoline Derivatives
- Planarity and Substituent Effects: The quinoline core in 3-Acetyl-2,4-dimethylquinolin-1-ium chloride is nearly planar, while benzo[f]quinoline derivatives (e.g., ) exhibit deviations due to bulky substituents. The methyl and 4-chlorophenyl groups in the target compound may promote planarity, but steric effects from the nitrite anion could distort packing .
- Crystal Interactions : Chloride-containing analogues (e.g., ) utilize N–H⋯Cl hydrogen bonds and π–π stacking. The nitrite anion in the target compound may enable stronger hydrogen bonding or redox activity, differing from chloride’s inertness .
Electronic Properties
Table 2: Electronic Parameters of Related Compounds
- HOMO-LUMO Gaps : The target compound’s gap is likely comparable to 4CPHPP (~3.5 eV), but the nitrite anion may lower LUMO energy via electron-withdrawing effects, enhancing reactivity .
- Dipole Moments : The nitrite anion’s polarity could increase the dipole moment beyond 4CPHPP’s 2.57 Debye, influencing solubility and intermolecular interactions .
Biological Activity
3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline and its derivatives are known for a variety of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to elucidate the biological activity of 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite features a quinoline backbone substituted with a chlorophenyl group and a nitrite moiety. The presence of these functional groups is believed to influence its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted that certain quinolinium derivatives can inhibit the growth of drug-resistant bacterial strains such as MRSA and VRE by targeting the GTPase activity of FtsZ, a protein essential for bacterial cell division .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Activity | Tested Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite | Antibacterial | MRSA, VRE | TBD |
| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | Antiproliferative | HCT-116, RKO | 2.56 mM |
Anticancer Activity
Quinoline derivatives have shown promising results in anticancer research. For instance, compounds similar to 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite have demonstrated efficacy against various cancer cell lines. A notable study found that certain quinoline derivatives inhibited tumor growth in mice models through mechanisms involving autophagy pathways .
Case Study: Anticancer Effects
A study involving a series of quinoline derivatives reported IC50 values indicating significant antiproliferative effects against multiple cancer cell lines, suggesting that modifications in the quinoline structure can enhance anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives has also been documented. Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (hPBMCs) . This suggests that 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite may possess similar anti-inflammatory properties.
Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound Name | Inhibition Target | IC50 Value |
|---|---|---|
| Pyrano[3,2-c]quinoline analogues | TNF-α Production | TBD |
| 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite | TBD | TBD |
The biological activities of 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite may be attributed to its ability to interact with various cellular pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses and cancer progression.
- Cell Cycle Arrest : Some quinoline derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
